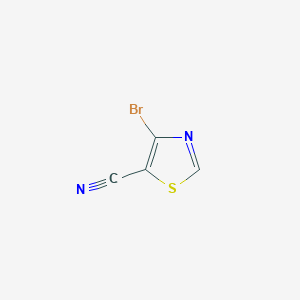

4-Bromothiazole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-4-3(1-6)8-2-7-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEMTZDTAHQBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromothiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-bromothiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the core chemical transformations, providing detailed experimental protocols and summarizing key quantitative data for each step.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached through the construction of a substituted thiazole ring, followed by functional group interconversions to install the bromo and cyano moieties at the desired positions. A likely and efficient route involves the initial formation of a 2-aminothiazole derivative, which offers versatile handles for subsequent chemical modifications. The key transformations in this proposed pathway include:

-

Hantzsch Thiazole Synthesis: Formation of a 2-amino-4-substituted-thiazole-5-carboxylate ester.

-

Sandmeyer Bromination: Introduction of the bromine atom at the 4-position via diazotization of an amino group.

-

Hydrolysis and Decarboxylation/Cyanation: Conversion of the ester to a carboxylic acid, followed by a subsequent transformation to the nitrile. An alternative is direct cyanation.

-

Deamination: Removal of the 2-amino group to yield the final product.

The following sections provide detailed experimental procedures for a plausible synthetic route.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This initial step utilizes the well-established Hantzsch thiazole synthesis to construct the core thiazole ring system.

Reaction:

4-Bromothiazole-5-carbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Bromothiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical properties of this compound. Due to the limited availability of experimental data for this specific isomer, information from closely related compounds is included for comparative purposes and is clearly noted.

Chemical Identity and Physical Properties

This compound is a substituted thiazole ring, a heterocyclic compound containing both sulfur and nitrogen. The presence of the bromo and cyano functional groups makes it a potentially valuable building block in medicinal chemistry and materials science.

Table 1: General Information for this compound

| Property | Value | Source |

| CAS Number | 1367964-98-4 | [1][2][3] |

| Molecular Formula | C4HBrN2S | [1][2][3] |

| Molecular Weight | 189.03 g/mol | [1][2] |

| Synonyms | 4-Bromo-5-thiazolecarbonitrile | [3] |

| Purity | 95% (as commercially available) | [3] |

Table 2: Reported Physical Properties of this compound and Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | Data not available | Data not available | Data not available |

| 4-Bromothiazole | Data not available | 190 | 1.839 |

| 4-Bromothiazole-2-carboxaldehyde | 66-70 | Data not available | Data not available |

Note: The physical properties for 4-Bromothiazole and 4-Bromothiazole-2-carboxaldehyde are provided for reference and are not those of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single proton signal is expected in the aromatic region of the spectrum, corresponding to the proton at the C2 position of the thiazole ring.

-

¹³C NMR: Four signals are anticipated, corresponding to the four carbon atoms in the molecule. The chemical shifts would be influenced by the bromine, cyano, and heteroatoms in the ring. The carbon of the nitrile group typically appears around 115-120 ppm.

Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

-

A sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

-

Absorptions in the 1500-1600 cm⁻¹ region due to the C=N and C=C stretching vibrations of the thiazole ring.

-

A C-Br stretching vibration, typically observed in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189 and a characteristic isotopic pattern (M+2) of nearly equal intensity due to the presence of the bromine atom.

Reactivity and Stability

The reactivity of this compound is dictated by the electronic nature of the thiazole ring and the influence of the bromo and cyano substituents.

-

Thiazole Ring Stability: The thiazole ring is an aromatic system, which imparts a degree of stability. It is generally stable to platinum catalytic hydrogenation and metal reductions in hydrochloric acid[4].

-

Electrophilic Substitution: The thiazole ring is generally electron-deficient, making electrophilic substitution reactions challenging. However, the electron-donating nature of the sulfur atom can direct electrophiles to the C5 position[4].

-

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and susceptible to nucleophilic attack[4]. Halogen atoms on the thiazole ring can be displaced by strong nucleophiles[4]. The bromine atom at the C4 position is expected to be reactive towards nucleophilic substitution, particularly in the presence of a catalyst.

-

Reactivity of the Nitrile Group: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further functionalization.

Storage and Handling: this compound should be stored in a tightly sealed container in a dry, cool place (2-8°C)[2].

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a general approach for the synthesis of brominated thiazoles often involves the bromination of a suitable thiazole precursor.

A plausible synthetic route could involve the diazotization of an amino-thiazole precursor followed by a Sandmeyer-type reaction with a bromide source.

Below is a generalized workflow for the synthesis of a bromothiazole from an aminothiazole.

References

4-Bromothiazole-5-carbonitrile: A Technical Guide for Researchers

CAS Number: 1367964-98-4

This technical guide provides an in-depth overview of 4-Bromothiazole-5-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

This compound is a substituted thiazole derivative. The presence of a bromine atom and a nitrile group on the thiazole ring makes it a versatile intermediate for further chemical modifications. A summary of its key quantitative data is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1367964-98-4 | [1][2] |

| Molecular Formula | C₄HBrN₂S | [1] |

| Molecular Weight | 189.03 g/mol | [2] |

| Appearance | Not explicitly stated; likely a solid | |

| Purity | Commercially available up to 95% | |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis and Experimental Protocols

A plausible synthetic approach involves the construction of the thiazole ring followed by bromination and cyanation, or the use of a pre-functionalized building block. One general and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis .

Postulated Synthesis Workflow

A potential synthetic pathway for this compound could involve the reaction of a thioamide with an α-haloketone or a related species bearing the desired nitrile functionality. Subsequent bromination at the 4-position would yield the final product. The general workflow is depicted in the diagram below.

Caption: Postulated synthetic workflow for this compound.

Illustrative Experimental Protocol (Analogous Synthesis)

The following is a generalized experimental protocol for the synthesis of a substituted thiazole, which could be adapted for this compound. This protocol is based on the synthesis of similar structures and should be optimized for the specific target molecule.[3]

Materials:

-

Appropriate thioamide precursor (1.0 eq)

-

α-halo-β-ketonitrile (e.g., 2-bromo-3-oxopropanenitrile) (1.1 eq)

-

Ethanol (solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Brominating agent (e.g., N-Bromosuccinimide) (1.0 eq)

-

Acetonitrile (solvent for bromination)

Procedure:

Step 1: Synthesis of Thiazole-5-carbonitrile Intermediate

-

In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide precursor and the α-halo-β-ketonitrile in ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude thiazole-5-carbonitrile intermediate.

-

Purify the intermediate by column chromatography or recrystallization.

Step 2: Bromination of the Thiazole Intermediate

-

Dissolve the purified thiazole-5-carbonitrile intermediate in acetonitrile in a suitable reaction flask.

-

Add the brominating agent portion-wise at room temperature.

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Reactivity and Potential for Further Functionalization

The chemical structure of this compound offers several avenues for further synthetic modifications, making it a valuable scaffold in the generation of diverse chemical libraries for drug discovery.

-

Suzuki and Stille Cross-Coupling Reactions: The bromine atom at the C4 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.[1]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group and the thiazole ring can activate the C4 position for nucleophilic aromatic substitution under certain conditions.

-

Modification of the Nitrile Group: The carbonitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification.

The diagram below illustrates the key reactive sites and potential transformations of this compound.

Caption: Reactivity and functionalization pathways of this compound.

Applications in Medicinal Chemistry and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[4][5][6] While specific biological activities for this compound have not been extensively reported, its structural motifs suggest potential for various therapeutic applications.

Potential Therapeutic Targets:

-

Kinase Inhibition: Many thiazole-containing compounds are known to be potent kinase inhibitors, a class of enzymes often dysregulated in cancer.[7] The structure of this compound could serve as a core for the design of novel kinase inhibitors.

-

Antimicrobial Agents: The thiazole nucleus is a key component of several antibacterial and antifungal drugs. Derivatives of this compound could be explored for their potential as new antimicrobial agents.

-

Antiviral Activity: Certain cyano-substituted isothiazoles, which are structurally related to thiazoles, have demonstrated antiviral activity.[1]

The development of novel therapeutics from this scaffold would likely involve a structure-activity relationship (SAR) study, where modifications at the C4 and C5 positions would be systematically explored to optimize potency and selectivity for a specific biological target.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds, the following characteristic spectral features can be anticipated. Commercial suppliers may provide compound-specific analytical data upon request.[2]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristic Peaks |

| ¹H NMR | A singlet in the aromatic region corresponding to the proton at the C2 position of the thiazole ring. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the molecule, including a quaternary carbon for the nitrile group (typically in the 115-125 ppm range) and carbons of the thiazole ring. |

| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 189.03 g/mol , with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks). |

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully elucidate its synthetic pathways, reactivity, and biological properties. Researchers are encouraged to consult primary literature and supplier documentation for the most accurate and up-to-date information.

References

- 1. 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) [mdpi.com]

- 2. 1367964-98-4|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromothiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 4-Bromothiazole-5-carbonitrile (CAS No: 1367964-98-4).[1][2] While this compound is available commercially, detailed experimental data on its synthesis and structural characterization are not extensively published in peer-reviewed literature. This document, therefore, consolidates available information and presents predicted spectroscopic data based on the analysis of analogous structures. Furthermore, it outlines a plausible synthetic route and a standard analytical workflow for its characterization, intended to serve as a foundational resource for researchers.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a nitrile group at the 5-position. The presence of these functional groups makes it a potentially valuable building block in medicinal chemistry and materials science.

General Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1367964-98-4 | [1] |

| Molecular Formula | C₄HBrN₂S | [1][2] |

| Molecular Weight | 189.03 g/mol | [1] |

| IUPAC Name | 4-bromo-1,3-thiazole-5-carbonitrile | |

| SMILES | N#CC1=C(Br)SC=N1 | [1] |

| Purity (Typical) | ≥95% | [3] |

| Storage | Sealed in dry, 2-8°C | [1] |

Structural Details

As of this writing, the crystal structure of this compound has not been publicly reported. Therefore, precise experimental data on bond lengths and angles are unavailable. The structure consists of a planar, aromatic thiazole ring. The electron-withdrawing nature of the bromine atom and the nitrile group influences the electron density distribution within the ring, making it a unique scaffold for further chemical modifications.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not widely published, we can predict the expected spectroscopic characteristics based on known data for similar thiazole derivatives and general principles of spectroscopy. Commercial suppliers may provide compound-specific analytical data upon request.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | 8.5 - 9.0 | Singlet (s) | The single proton on the thiazole ring (at C2) is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms and the overall aromaticity. |

| ¹³C NMR | ~150 - 160 | C2 | The chemical shift of the carbon atom between the nitrogen and sulfur is typically in this range in thiazole systems. |

| ~110 - 120 | C4-Br | The carbon atom bearing the bromine is expected in this region. | |

| ~100 - 110 | C5-CN | The carbon attached to the nitrile group. | |

| ~115 - 125 | -C≡N | The nitrile carbon itself typically appears in this range.[4][5] |

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong | This is a characteristic absorption for a nitrile group conjugated with an aromatic system. |

| C=N (Thiazole ring) | 1500 - 1600 | Medium | Aromatic ring stretching vibrations. |

| C-H (Thiazole ring) | 3050 - 3150 | Weak to Medium | Aromatic C-H stretching. |

| C-Br | 500 - 600 | Medium to Strong | Carbon-bromine stretching vibration. |

Disclaimer: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

| Technique | Expected Observation | Notes |

| Electron Ionization (EI-MS) | Molecular ion peak (M⁺) at m/z ≈ 188 and 190 in a ~1:1 ratio. | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. |

| Fragmentation | Common fragmentation pathways would involve the loss of Br, CN, or HCN. |

Disclaimer: These are predicted fragmentation patterns and may differ from experimental results.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the Hantzsch thiazole synthesis or subsequent modifications of a pre-formed thiazole ring. A potential two-step process is outlined below, starting from 2-amino-thiazole-5-carbonitrile.

Step 1: Diazotization of 2-Amino-4-bromothiazole-5-carbonitrile

-

To a stirred suspension of 2-amino-4-bromothiazole-5-carbonitrile (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer-type Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr at 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Analytical Workflow for Characterization

A standard workflow for the characterization and purity assessment of the synthesized this compound is depicted below.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays to explore its potential therapeutic applications.

Conclusion

This compound is a readily available heterocyclic compound with potential applications in synthetic and medicinal chemistry. This guide provides a summary of its known properties and offers predicted spectroscopic data to aid in its characterization. The proposed synthetic and analytical workflows provide a practical framework for researchers working with this molecule. Further studies are warranted to elucidate its precise structural details, reactivity, and potential biological activities.

References

Spectroscopic Data of 4-Bromothiazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromothiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its chemical structure and comparison with related compounds. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Singlet | 1H | H-2 |

Predicted solvent: CDCl₃. The chemical shift is referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-2 |

| ~135 - 140 | C-4 (quaternary) |

| ~110 - 115 | C-5 (quaternary) |

| ~115 - 120 | -C≡N (nitrile) |

Predicted solvent: CDCl₃. The chemical shift is referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Weak - Medium | C-H stretch (aromatic) |

| ~2220 - 2240 | Strong | C≡N stretch (nitrile) |

| ~1500 - 1600 | Medium | C=N and C=C ring stretching |

| ~1000 - 1200 | Medium - Strong | C-Br stretch and ring vibrations |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 189/191 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 110 | Medium | [M - Br]⁺ |

| 83 | Medium | [M - Br - HCN]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the signals of interest.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, direct insertion or gas chromatography (GC-MS) can be used.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV. EI is a common technique that provides a characteristic fragmentation pattern.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound.

Caption: Logical workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Synthesis of 4-Bromothiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromothiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published, step-by-step synthesis protocol for this specific molecule, this document outlines a rational, multi-step approach based on established chemical transformations of thiazole derivatives. The proposed synthesis involves the preparation of a key intermediate, 4-aminothiazole-5-carbonitrile, followed by a Sandmeyer reaction to introduce the bromo substituent.

Proposed Synthetic Pathway

The logical synthesis of this compound is envisioned to proceed through two main stages:

-

Synthesis of 4-Aminothiazole-5-carbonitrile: This crucial intermediate can be prepared via a condensation reaction of suitable starting materials.

-

Sandmeyer Reaction: The conversion of the 4-amino group of the intermediate to a bromo group via diazotization followed by treatment with a copper(I) bromide source.

The overall proposed reaction scheme is illustrated below:

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are based on analogous reactions found in the chemical literature and may require optimization for the specific target molecule.

Step 1: Synthesis of 4-Aminothiazole-5-carbonitrile

A promising starting point for the synthesis of 4-aminothiazole-5-carbonitrile involves the reaction of malononitrile with thiourea in the presence of an oxidizing agent.

Materials:

-

Malononitrile

-

Thiourea

-

Iodine

-

Pyridine

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

To this solution, add pyridine (2.0 eq) as a base.

-

Slowly add a solution of iodine (1.1 eq) in ethanol to the reaction mixture with stirring.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Treat the residue with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-aminothiazole-5-carbonitrile.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide.[1][2][3] This procedure involves the formation of a diazonium salt from the amine, which is then decomposed in the presence of a copper(I) halide. For aminothiazoles, this reaction has been shown to be effective, although side reactions such as di-halogenation can occur and reaction conditions may need to be carefully controlled.[4]

Materials:

-

4-Aminothiazole-5-carbonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Acetonitrile

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

Procedure:

-

In a three-necked flask equipped with a thermometer and a dropping funnel, suspend 4-aminothiazole-5-carbonitrile (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

-

Cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the key reactants and expected products for the proposed synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Malononitrile | C₃H₂N₂ | 66.06 | Starting Material |

| Thiourea | CH₄N₂S | 76.12 | Starting Material |

| 4-Aminothiazole-5-carbonitrile | C₄H₃N₃S | 125.15 | Intermediate |

| This compound | C₄HBrN₂S | 189.04 | Final Product |

Logical Workflow of the Synthetic Strategy

The decision to pursue a two-step synthesis via an amino intermediate is based on the known reactivity of thiazole rings and the reliability of the Sandmeyer reaction for the introduction of halogens.

Figure 2: Retrosynthetic analysis and forward synthesis plan.

Conclusion

This technical guide outlines a feasible and logical synthetic route to this compound. While the synthesis of the key intermediate, 4-aminothiazole-5-carbonitrile, requires further experimental verification and optimization, the proposed methodology is grounded in well-established principles of heterocyclic chemistry. The subsequent Sandmeyer reaction is a reliable transformation for the desired functional group interconversion. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this and structurally related thiazole derivatives. It is recommended that all experimental work be conducted by trained professionals in a well-equipped chemical laboratory, with appropriate safety precautions.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the nitrile group in 4-Bromothiazole-5-carbonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Bromothiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected chemical reactivity of the nitrile group in this compound. This compound serves as a valuable scaffold in medicinal chemistry, and understanding the transformations of its nitrile functionality is crucial for the design and synthesis of novel therapeutic agents. The information presented is based on established principles of nitrile chemistry and reactivity patterns observed in related heterocyclic systems.

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids, making it a key handle for molecular derivatization.[1] The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles.[2][3]

The primary reactions of the nitrile group in this compound are expected to be hydrolysis, reduction, and cycloaddition. These transformations allow for the introduction of diverse chemical moieties, which can significantly influence the pharmacological profile of the resulting derivatives.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group provides a direct route to 4-Bromothiazole-5-carboxamide and subsequently to 4-Bromothiazole-5-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[1][3] The carboxamide and carboxylic acid derivatives are important for establishing interactions with biological targets, particularly through hydrogen bonding.

Table 1: Summary of Hydrolysis Reactions

| Transformation | Reagents and Conditions | Expected Product |

| Nitrile to Carboxamide | Mild acidic or basic conditions (e.g., H₂SO₄ in H₂O, heat; or NaOH in H₂O/EtOH, heat) | 4-Bromothiazole-5-carboxamide |

| Nitrile to Carboxylic Acid | Strong acidic or basic conditions (e.g., concentrated H₂SO₄, prolonged heating; or concentrated NaOH, prolonged heating, followed by acidic workup) | 4-Bromothiazole-5-carboxylic acid |

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 g, 5.29 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (15 mL).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The solid precipitate, 4-Bromothiazole-5-carboxylic acid, is collected by vacuum filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Caption: Workflow for the hydrolysis of this compound.

Reduction of the Nitrile Group

Reduction of the nitrile group is a fundamental transformation that yields primary amines.[4][5] These amines are crucial building blocks in drug discovery, serving as key intermediates for the synthesis of a wide range of derivatives. The choice of reducing agent determines the outcome of the reaction.

Table 2: Summary of Reduction Reactions

| Transformation | Reagents and Conditions | Expected Product |

| Nitrile to Primary Amine | Strong reducing agents (e.g., LiAlH₄ in THF or ether, followed by aqueous workup) | (4-Bromothiazole-5-yl)methanamine |

| Nitrile to Aldehyde | Milder reducing agents (e.g., Diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent at low temperature, followed by aqueous workup) | 4-Bromothiazole-5-carbaldehyde |

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (0.30 g, 7.94 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).

-

Reagent Addition: Dissolve this compound (1.0 g, 5.29 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.3 mL), 15% aqueous NaOH (0.3 mL), and water (0.9 mL).

-

Isolation and Purification: Filter the resulting precipitate and wash it with THF. The filtrate is then concentrated under reduced pressure, and the crude product can be purified by column chromatography or distillation.

Caption: Workflow for the reduction of this compound.

[3+2] Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings.[1] The reaction with sodium azide is a particularly useful method for synthesizing tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.

Table 3: Summary of [3+2] Cycloaddition Reaction

| Transformation | Reagents and Conditions | Expected Product |

| Nitrile to Tetrazole | Sodium azide (NaN₃) and a Lewis acid (e.g., ZnBr₂) or an ammonium salt (e.g., NH₄Cl) in a polar aprotic solvent (e.g., DMF) at elevated temperature. | 5-(4-Bromothiazol-5-yl)-1H-tetrazole |

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.29 mmol) in N,N-dimethylformamide (DMF) (20 mL).

-

Reagent Addition: Add sodium azide (0.41 g, 6.35 mmol) and ammonium chloride (0.34 g, 6.35 mmol) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the mixture to room temperature and pour it into water (100 mL).

-

Isolation and Purification: Acidify the aqueous solution with 2M HCl to a pH of 2-3. The resulting precipitate is collected by filtration, washed with cold water, and can be purified by recrystallization.

Caption: [3+2] Cycloaddition of this compound.

References

Technical Guide: Stability and Storage of 4-Bromothiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromothiazole-5-carbonitrile (CAS No. 1367964-98-4). The information herein is collated from supplier safety data sheets and general principles of chemical stability for related heterocyclic compounds, intended to ensure the integrity and safety of this compound in a research and development setting.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 4-bromo-1,3-thiazole-5-carbonitrile |

| CAS Number | 1367964-98-4 |

| Molecular Formula | C₄HBrN₂S |

| Molecular Weight | 189.03 g/mol |

| Appearance | Not specified (likely a solid) |

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The primary recommendation from suppliers is summarized below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | To minimize degradation from thermal stress. |

| Atmosphere | Sealed in a dry environment[1] | To protect from moisture and atmospheric contaminants. |

| Light | Store in a light-resistant container | General precaution for brominated organic compounds to prevent photo-degradation. |

Stability Profile and Incompatibilities

While specific, detailed stability studies on this compound are not publicly available, data from related brominated and heterocyclic compounds suggest the following:

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. These substances can lead to vigorous reactions and degradation of the compound.

-

Hazardous Decomposition Products: Upon decomposition, this compound may release toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.

Handling and Safety Precautions

This compound is classified as a hazardous substance.

| Hazard Statement | Precautionary Measures |

| Toxic if swallowed, in contact with skin, or if inhaled.[2] | Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[2] |

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Proposed Experimental Protocol for Stability Assessment

The following is a generalized protocol for a forced degradation study, based on ICH guidelines, which can be adapted to assess the stability of this compound. Forced degradation studies are essential for developing stability-indicating analytical methods.[3][4]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products.

Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable organic solvent and treat with 0.1 M HCl.

-

Incubate at 60°C for 24-48 hours.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable organic solvent and treat with 0.1 M NaOH.

-

Incubate at 60°C for 24-48 hours.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24-48 hours.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at a temperature above the recommended storage conditions (e.g., 60-80°C) for a specified period.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Characterize any significant degradation products using techniques such as LC-MS and NMR.

Visualizations

Caption: Recommended workflow for the storage and handling of this compound.

Caption: Generalized workflow for a forced degradation study of this compound.

References

Physical properties of 4-Bromothiazole-5-carbonitrile (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

Quantitative data for the melting and boiling points of 4-Bromothiazole-5-carbonitrile are not extensively documented. However, its fundamental molecular properties have been calculated and are presented below.

| Property | Value | Source |

| Molecular Formula | C4HBrN2S | - |

| Molecular Weight | 189.03 g/mol | - |

Comparative Analysis of Related Thiazole Derivatives

To estimate the potential range for the melting and boiling points of this compound, the physical properties of structurally analogous compounds are provided. These compounds share the core thiazole ring and bromine substitution, offering valuable comparative insights.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromothiazole | Not Applicable (Liquid at RT) | 190 | |

| 5-Bromothiazole | Not Applicable (Liquid at RT) | 70 (at 15 mmHg) | |

| 4-Bromothiazole-2-carboxaldehyde | 66 - 70 | Not Available | |

| 2-Amino-5-bromothiazole monohydrobromide | 165 (decomposes) | Not Available | |

| 2-Bromothiazole-4-carboxaldehyde | 126 - 132[1] | Not Available |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Melting Point Range: The melting point is reported as the range between T1 and T2. A narrow range is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a small sample size, the capillary method is often employed. Assuming the compound is a solid at room temperature, this procedure would follow an initial melting of the sample.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.

-

Observation of Ebullition: As the sample is heated, trapped air in the capillary tube will expand and exit as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthetic Workflow Visualization

The synthesis of substituted thiazoles often proceeds via the Hantzsch thiazole synthesis. The following diagram illustrates a generalized workflow for the preparation of a 4,5-disubstituted thiazole, which is analogous to the target compound's structural class.

Caption: Generalized workflow for Hantzsch thiazole synthesis.

References

The Ascendant Profile of 4-Bromothiazole-5-carbonitrile and Its Analogs in Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in the design of novel therapeutic agents. Within this esteemed class of compounds, 4-Bromothiazole-5-carbonitrile and its analogs are emerging as a focal point of significant research interest, demonstrating a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. This technical guide provides a comprehensive literature review of this promising chemical space, detailing synthetic methodologies, quantitative biological data, and relevant experimental protocols to empower further research and development in this area.

Synthesis and Chemical Properties

A common strategy for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For analogs, variations in these starting materials allow for the introduction of diverse substituents. Subsequent modifications, such as bromination and cyanation, can be employed to install the desired functionalities at the C4 and C5 positions of the thiazole ring. For instance, the bromination of a thiazole precursor can often be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[4]

The reactivity of the this compound scaffold is characterized by the electrophilic nature of the carbon bearing the bromine atom, making it susceptible to nucleophilic substitution and cross-coupling reactions. This provides a versatile handle for the synthesis of a wide array of analogs with modified substituents at the 4-position, enabling extensive structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Potential

Thiazole derivatives have demonstrated a remarkable breadth of biological activities. The introduction of a bromine atom and a cyano group, as in this compound, is anticipated to modulate the compound's electronic and lipophilic properties, thereby influencing its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole-containing compounds.[5][6] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases. For instance, certain thiazole derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6] The lipophilicity imparted by the bromo and other substituents can enhance cell membrane permeability, a critical factor for intracellular drug targets.[1]

Antimicrobial Activity

The thiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[7][8] Thiazole-based compounds have exhibited activity against a range of bacterial and fungal pathogens. The mechanism of action for antimicrobial thiazoles can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.[1] The presence of a bromine atom can enhance the antimicrobial potency of a molecule.

Quantitative Data on this compound Analogs

While specific quantitative biological data for this compound is not extensively reported in the public domain, the following tables summarize the biological activities of structurally related analogs, providing valuable insights into the potential of this chemical class.

Table 1: Anticancer Activity of Selected Thiazole Analogs

| Compound ID | Structure | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

| Analog 1 | 2-Amino-5-bromo-4-(p-tolyl)thiazole | MCF-7 (Breast) | 5.2 | [9] |

| Analog 2 | 2-Amino-5-bromo-4-(4-chlorophenyl)thiazole | HCT-116 (Colon) | 3.8 | [5] |

| Analog 3 | 2-Amino-5-nitro-4-phenylthiazole | HepG2 (Liver) | 7.5 | [5] |

| Analog 4 | Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | 2.1 | [10] |

Table 2: Antimicrobial Activity of Selected Thiazole Analogs

| Compound ID | Structure | Microorganism | Activity (MIC, µg/mL) | Reference |

| Analog 5 | 2-Amino-5-bromo-4-phenylthiazole | Staphylococcus aureus | 8 | [9] |

| Analog 6 | 4-(4-Bromophenyl)-thiazol-2-amine derivative | Escherichia coli | 16 | [9] |

| Analog 7 | Thiazole-substituted 1,3,4-oxadiazole | Candida albicans | 4 | [8] |

| Analog 8 | Bithiazole derivative | Streptococcus pyogenes | 2 |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of thiazole derivatives.

General Synthesis of 2-Amino-5-bromothiazole Analogs

A representative protocol for the synthesis of a 2-amino-5-bromothiazole analog is adapted from the synthesis of 2-Amino-5-bromo-thiazole-4-carboxylic acid ethyl ester.[4]

Step 1: Synthesis of the 2-Aminothiazole Precursor (Hantzsch Thiazole Synthesis)

-

To a solution of the appropriate α-haloketone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 2-aminothiazole precursor.

Step 2: Bromination of the 2-Aminothiazole Precursor

-

Dissolve the 2-aminothiazole precursor (1 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (1.2 equivalents) in one portion.

-

Stir the mixture at room temperature for 3 hours.

-

Filter the reaction mixture and evaporate the solvent from the filtrate.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the 2-amino-5-bromothiazole analog.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.[11]

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Visualizing Experimental Workflows and Relationships

To further clarify the logical flow of research in this area, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a typical screening cascade for novel thiazole derivatives.

Caption: A generalized synthetic workflow for this compound analogs.

Caption: A typical workflow for the biological evaluation of novel thiazole derivatives.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The existing literature on related compounds strongly suggests a high potential for potent anticancer and antimicrobial activities. The synthetic versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. Furthermore, the generation of a focused library of analogs with systematic variations at the C2 and C4 positions will be crucial for elucidating detailed SAR and identifying lead compounds with optimized potency and selectivity. In silico modeling and mechanistic studies will also play a vital role in understanding the molecular targets and pathways through which these compounds exert their effects, ultimately paving the way for their potential clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. 1367964-98-4|this compound|BLD Pharm [bldpharm.com]

- 3. 1367964-98-4 | MFCD22062888 | this compound [aaronchem.com]

- 4. WO2007137962A1 - Thiazole derivatives - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Diverse Biological Landscape of Thiazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of thiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential in treating a range of diseases. This guide will delve into their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1] These mechanisms include the disruption of microtubule dynamics, inhibition of protein kinases crucial for cancer cell signaling, and induction of apoptosis.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3] |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3] | |

| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [3] |

| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [3] | |

| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 | [3] |

| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | [3] | |

| Thiazole Derivative 29 | - | 0.05 | - | - | [4] |

| Thiazole Derivative 40 | - | 0.00042 | - | - | [4] |

| Thiazole Derivative 62 | - | 0.18 | - | - | [4] |

| Thiazole Derivative 74a | - | 0.67 | - | - | [4] |

| Cu(L1)2Cl2 | MCF7 (Breast) | 105.6 | - | - | [5] |

| L929 (Normal) | 185.56 | - | - | [5] | |

| Cu(L3)Cl2 | MCF7 (Breast) | 82.64 | - | - | [5] |

| L929 (Normal) | 185.86 | - | - | [5] | |

| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | Staurosporine | 5.25 µg/ml | [6] |

| Compound 7a | MCF-7 (Breast) | 6.09 ± 0.44 µg/ml | Staurosporine | 5.25 µg/ml | [6] |

Key Mechanisms and Signaling Pathways in Cancer

A significant number of thiazole-based anticancer agents exert their effect by interfering with microtubule dynamics, which are crucial for cell division. They can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Thiazole derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, thereby inhibiting its growth and metastasis.[7]

Another critical signaling cascade often targeted is the PI3K/Akt/mTOR pathway, which is central to regulating cell growth, proliferation, and survival.[8][9][10][11][12] Thiazole derivatives can inhibit components of this pathway, leading to decreased cancer cell proliferation and increased apoptosis.[1]

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[13]

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[1][17][18][19][20]

-

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The amount of ATP consumed is measured using a luminescence-based assay (e.g., Kinase-Glo®), where a decrease in luminescence indicates higher kinase activity.

-

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Inhibitor Addition: Add the thiazole derivative at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to stop the reaction and generate a luminescent signal.

-

Luminescence Reading: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. The IC50 value is determined from the dose-response curve.

-

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[21][22][23] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[10]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |

| Compound 37c | Bacteria | 46.9 - 93.7 | - | - | [22] |

| Fungi | 5.8 - 7.8 | - | - | [22] | |

| Thiazole-pyrazoline hybrids | Bacteria | - | Ciprofloxacin | 6.25 | [22] |

| Fungi | - | - | 6.25 | [22] | |

| Compound 10 | S. aureus, E. coli, A. niger | 200 | Ofloxacin, Ketoconazole | - | [25] |

| Compound 12 | S. aureus, E. coli, A. niger | 125 - 150 | Ofloxacin, Ketoconazole | - | [25] |

| Compound 13 & 14 | S. aureus, E. coli, A. niger | 50 - 75 | Ofloxacin, Ketoconazole | - | [25] |

| Compound 3 | Bacteria | 0.23 - 0.70 mg/mL | - | - | [26] |

| Compound 9 | Fungi | 0.06 - 0.23 mg/mL | Ketoconazole | 0.2 - 1.0 mg/mL | [26] |

| Compound 8 | Fungi | 0.08 - 0.23 mg/mL | Ketoconazole | 0.2 - 1.0 mg/mL | [26] |

| Benzothiazole derivatives | E. coli | 12.5 - 200 | - | - | [27] |

| bis(thiazol-5-yl)phenylmethane | S. aureus | 2 - 64 | - | - | [27] |

Experimental Protocols

This is a standard method for determining the MIC of an antimicrobial agent.[24][28][29][30][31]

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.[24]

-

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the thiazole derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[28]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[30]

-

Reading of Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth. The results can also be read using a microplate reader to measure optical density.

-

Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in many diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[2][28][32]

Quantitative Anti-inflammatory Data

The following table shows the in vitro inhibitory activity of selected thiazole derivatives against COX enzymes.

| Compound ID | Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Compound 9a | COX-1 | 0.42 | - | - | [2] |

| COX-2 | 10.71 | - | - | [2] | |

| Compound 9b | COX-1 | 0.32 | - | - | [2] |

| COX-2 | 9.23 | - | - | [2] | |

| Compound 6a | COX-1/COX-2 | Non-selective | - | - | [2] |

| Compound 6b | COX-2 | Selective (IC50 ~11.65) | - | - | [2] |

| Compound 4 | COX-1 | 29.60 ± 1.58 | - | - | [2] |

Key Mechanisms and Signaling Pathways in Inflammation

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[23][33][34][35] By inhibiting the activation of NF-κB, thiazole derivatives can effectively suppress the inflammatory response.[1]

Enzyme Inhibitory Activity of Thiazole Derivatives

Beyond their roles in cancer and inflammation, thiazole derivatives have been identified as potent inhibitors of various other enzymes, highlighting their therapeutic potential for a wider range of diseases.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several thiazole derivatives have shown promising AChE inhibitory activity.

Quantitative Enzyme Inhibition Data

The following table summarizes the in vitro inhibitory activity of a selected thiazole derivative against cholinesterases.

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound 116 | Acetylcholinesterase (AChE) | 1.59 ± 0.01 | [36] |

| Butyrylcholinesterase (BChE) | 21.3 ± 0.50 | [36] |

Experimental Protocols

This is a widely used colorimetric method for measuring AChE activity and screening for its inhibitors.[21][37][38][39][40]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[21] The rate of color formation is proportional to the AChE activity.

-

Procedure:

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), a stock solution of AChE, a solution of the substrate acetylthiocholine, and a solution of DTNB.

-

Reaction Setup: In a 96-well plate, add the buffer, AChE enzyme solution, and the thiazole derivative at various concentrations. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate and DTNB to all wells to start the reaction.

-

Absorbance Reading: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC50 value is calculated from the dose-response curve.

-